molecular formula C9H12O B6251426 spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-one CAS No. 140638-52-4

spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-one

Cat. No.: B6251426
CAS No.: 140638-52-4
M. Wt: 136.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-one is a fascinating organic compound with a unique bicyclic structure. This compound is part of the spiro compound family, characterized by a spiro-connected bicyclic system. It has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-one typically involves multiple steps, starting with the formation of the bicyclic system. One common method is the cyclization of a suitable precursor, such as a diene, under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired spiro structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and advanced materials.

Mechanism of Action

The mechanism by which spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, depending on the specific biological system and the derivative of the compound being studied.

Comparison with Similar Compounds

  • Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-ol

  • Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dione

Uniqueness: Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-one is unique due to its specific structural features, which distinguish it from other spiro compounds. Its bicyclic system and the presence of the cyclopropane ring contribute to its distinct chemical properties and reactivity.

Properties

CAS No.

140638-52-4

Molecular Formula

C9H12O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.